molecular formula C14H15ClN2O4S B12730982 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl CAS No. 173908-36-6

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl

Cat. No.: B12730982
CAS No.: 173908-36-6
M. Wt: 342.8 g/mol
InChI Key: SMOKWPAQTJHXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Amino Substitution: The amino group is introduced through nucleophilic substitution reactions, often using amines like aniline.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, halides).

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists, providing insights into biochemical pathways and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of the target molecule and thereby modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl can be compared with other similar compounds, such as:

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the ring.

    Sulfonyl-containing pyrroles: These compounds have a sulfonyl group attached to the pyrrole ring, similar to the compound .

    Amino-substituted pyrroles: These compounds have an amino group attached to the pyrrole ring, providing similar biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

173908-36-6

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

propyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H15ClN2O4S/c1-2-8-21-14(18)12-4-3-7-17(12)22(19,20)13-9-10(15)5-6-11(13)16/h3-7,9H,2,8,16H2,1H3

InChI Key

SMOKWPAQTJHXEP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.